molecular formula C27H27BrN2O6 B12036765 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765910-84-7

4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12036765
CAS No.: 765910-84-7
M. Wt: 555.4 g/mol
InChI Key: ZZRFXBJDKONXAH-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors, controlled reaction conditions, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and hydrazone groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and carbohydrazonoyl groups.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: Acid chlorides or anhydrides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acids and hydrazides.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the phenoxy and carbohydrazonoyl groups.

Scientific Research Applications

4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of multiple functional groups suggests that it may interact with various biological molecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to the presence of the butoxy group, which may impart specific physicochemical properties and biological activities

Properties

CAS No.

765910-84-7

Molecular Formula

C27H27BrN2O6

Molecular Weight

555.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H27BrN2O6/c1-3-4-15-34-23-10-12-24(13-11-23)35-18-26(31)30-29-17-20-16-21(28)7-14-25(20)36-27(32)19-5-8-22(33-2)9-6-19/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,30,31)/b29-17+

InChI Key

ZZRFXBJDKONXAH-STBIYBPSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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